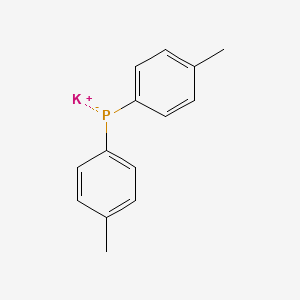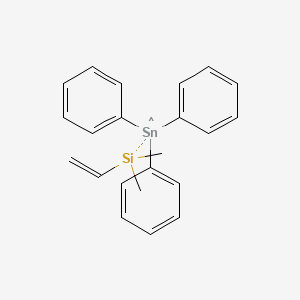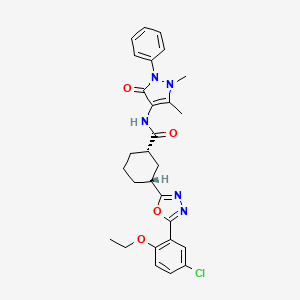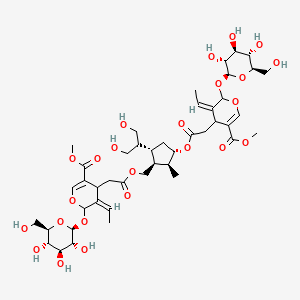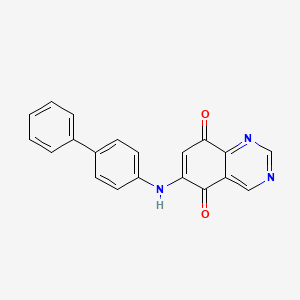
(1S,2R)-2-bromocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-bromocyclobutane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various complex molecules. The compound’s structure includes a bromine atom attached to a cyclobutane ring, which is further connected to a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-bromocyclobutane-1-carboxylic acid typically involves the bromination of cyclobutane derivatives. One common method is the bromination of cyclobutene followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the resolution of racemic mixtures to obtain the desired enantiomer can be achieved through chiral chromatography or enzymatic resolution techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-bromocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Reduction: Formation of cyclobutanol.
Oxidation: Formation of cyclobutanone or cyclobutanal.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-bromocyclobutane-1-carboxylic acid is used in various scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of (1S,2R)-2-bromocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can participate in various chemical reactions, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in its reactivity and interaction with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-bromocyclobutane-1-carboxylic acid: The enantiomer of (1S,2R)-2-bromocyclobutane-1-carboxylic acid with different stereochemistry.
2-bromocyclopentane-1-carboxylic acid: A similar compound with a five-membered ring instead of a four-membered ring.
2-chlorocyclobutane-1-carboxylic acid: A similar compound with a chlorine atom instead of a bromine atom
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which makes it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C5H7BrO2 |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
(1S,2R)-2-bromocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7BrO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1 |
InChI-Schlüssel |
UJODOGYSMTUDJO-QWWZWVQMSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1C(=O)O)Br |
Kanonische SMILES |
C1CC(C1C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


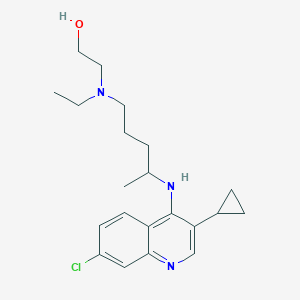
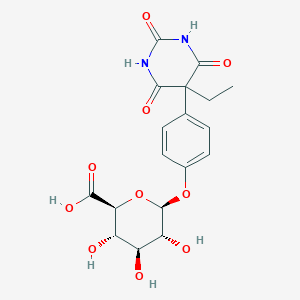
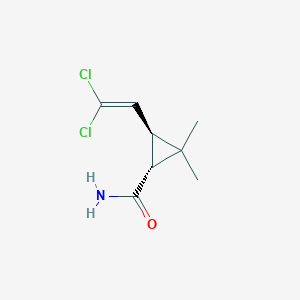

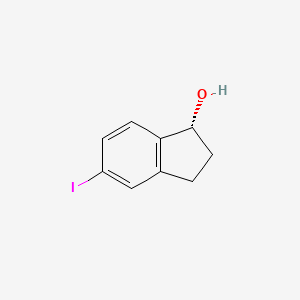

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)

